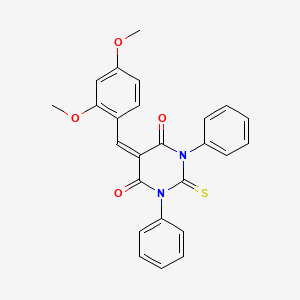![molecular formula C20H27ClN2O B5963497 N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5963497.png)
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as Bicuculline, is a potent antagonist of GABA receptors. It is a bicyclic compound that belongs to the class of piperidine carboxamides. Bicuculline has been widely used in scientific research to study the mechanism of action of GABA receptors and their role in various physiological and pathological conditions.
作用机制
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide acts as a competitive antagonist of GABA receptors. It binds to the same site as GABA on the receptor, but does not activate the receptor. By blocking the binding of GABA to its receptor, bicuculline prevents the inhibitory effect of GABA on neuronal activity. This leads to increased neuronal excitability and can cause seizures in experimental animals.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It increases the release of excitatory neurotransmitters such as glutamate and aspartate, and decreases the release of inhibitory neurotransmitters such as GABA. It also increases the activity of voltage-gated calcium channels and enhances the expression of immediate-early genes in the brain.
实验室实验的优点和局限性
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of GABA receptors, which allows researchers to study the role of GABA receptors in various physiological and pathological conditions. It is also relatively stable and easy to handle in the laboratory.
However, there are also some limitations to the use of bicuculline in lab experiments. It is a highly toxic compound that can cause seizures and other adverse effects in experimental animals. It also has a short half-life and can rapidly metabolize in vivo, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research on bicuculline and GABA receptors. One area of interest is the role of GABA receptors in neurological disorders such as epilepsy, anxiety, and depression. N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide can be used to study the effects of GABA receptor dysfunction in these conditions.
Another area of interest is the development of new drugs that target GABA receptors. N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has inspired the development of several GABA receptor antagonists, some of which have shown promise in preclinical and clinical trials.
Conclusion
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is a potent antagonist of GABA receptors that has been widely used in scientific research to study the mechanism of action of these receptors. It has several advantages for lab experiments, but also has limitations due to its toxicity and short half-life. Future research on bicuculline and GABA receptors may lead to new insights into the role of these receptors in neurological disorders and the development of new drugs that target GABA receptors.
合成方法
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide can be synthesized by several methods, including the condensation of 2,3-dihydroxy-2-cyclopentenone with piperidine-4-carboxylic acid, followed by alkylation with 2-chlorobenzyl chloride. Alternatively, it can be synthesized by the reaction of cyclopentadiene with maleic anhydride, followed by reduction with lithium aluminum hydride and alkylation with 2-chlorobenzyl chloride.
科学研究应用
N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been extensively used in scientific research to study the mechanism of action of GABA receptors. It is a potent antagonist of GABA receptors, which are the major inhibitory neurotransmitters in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-1-(2-chlorobenzyl)-4-piperidinecarboxamide blocks the binding of GABA to its receptor, thereby preventing the inhibitory effect of GABA on neuronal activity. This allows researchers to study the role of GABA receptors in various physiological and pathological conditions.
属性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O/c21-18-4-2-1-3-17(18)13-23-9-7-15(8-10-23)20(24)22-19-12-14-5-6-16(19)11-14/h1-4,14-16,19H,5-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKDCUBFVUSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3CCN(CC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5963415.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5963416.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-fluorophenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B5963442.png)
![N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B5963453.png)
![6-(4-methyl-1,4-diazepan-1-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5963460.png)
![5-benzylidene-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B5963467.png)
![2-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5963477.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963501.png)
![(4aS*,8aR*)-2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5963509.png)
![4-allyl-3-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5963510.png)
![2,4-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5963523.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5963535.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)